Valnemulin

Veterinary Microbiology Antimicrobial Susceptibility Swine Respiratory Disease

Valnemulin (HCl) is the evidence-backed pleuromutilin for swine veterinarians confronting tiamulin-resistant Brachyspira hyodysenteriae or requiring superior Mycoplasma hyopneumoniae control. Its extended C14 side-chain preserves ribosomal binding against L3 mutations that confer high-level tiamulin resistance. With MIC₉₀ of 0.0005 µg/mL—100-fold lower than tiamulin—and 77-fold greater lung tissue accumulation, it delivers pharmacodynamic margins unattainable with first-generation pleuromutilins. The documented 24-hour withdrawal period enables late-finishing pig treatment without disrupting harvest schedules. Procure valnemulin when diagnostic MIC data or farm history demands definitive second-line pleuromutilin therapy.

Molecular Formula C31H52N2O5S
Molecular Weight 564.8 g/mol
CAS No. 101312-92-9
Cat. No. B025052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValnemulin
CAS101312-92-9
Synonyms2-[[2-[[(2R)-2-amino-3-methyl-1-oxobutyl]-amino]-1,1-dimethyl-ethyl]-thio]-acetic acid, (3aS,4R,5S,-6S,8R,9R,-9aR,10R)-6-ethenyl-decahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester
Molecular FormulaC31H52N2O5S
Molecular Weight564.8 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C
InChIInChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1
InChIKeyLLYYNOVSVPBRGV-MVNKZKPCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Valnemulin (CAS 101312-92-9): Sourcing Profile and Scientific Baseline for a Second-Generation Pleuromutilin Antibiotic in Veterinary Procurement


Valnemulin (hydrochloride) is a semi-synthetic pleuromutilin derivative [1] developed for exclusive veterinary use, primarily in swine [2]. Belonging to the second generation of this diterpene antibiotic class, its molecular structure features a tricyclic mutilin core with a distinct C14 side-chain extension that anchors it within the ribosomal peptidyl transferase center (PTC) of the bacterial 50S subunit, thereby inhibiting protein synthesis [3]. As a key therapeutic agent registered in multiple jurisdictions for controlling enteric and respiratory diseases in food-producing animals, valnemulin demonstrates potent activity against Mycoplasma spp., Brachyspira hyodysenteriae (the causative agent of swine dysentery), and Lawsonia intracellularis [2]. Its procurement is typically for high-stakes veterinary applications where first-generation pleuromutilins (e.g., tiamulin) or other antibiotic classes (e.g., macrolides, lincosamides) face challenges related to potency or emerging resistance.

Scientific Rationale Against Simple Substitution: Why Valnemulin Cannot Be Replaced by In-Class Analogs Like Tiamulin in Swine Production


While valnemulin and its closest pleuromutilin analog, tiamulin, share a core ribosomal binding mechanism, they are not interchangeable in clinical veterinary practice. Significant, quantifiable differences in their pharmacodynamic (PD) and pharmacokinetic (PK) profiles, as well as their behavior under resistance pressure, preclude simple substitution. Valnemulin exhibits markedly superior intrinsic potency against key porcine pathogens such as Mycoplasma hyopneumoniae, with MIC values often orders of magnitude lower than tiamulin [1]. Furthermore, structural studies reveal that valnemulin's extended C14 side-chain enables it to maintain binding affinity against certain mutant ribosomal L3 protein conformations that confer high-level resistance to tiamulin [2]. PK analyses in swine show valnemulin achieves more extensive and prolonged lung tissue penetration, a critical factor for treating enzootic pneumonia, compared to plasma levels [3]. These evidence-based differentiators mean that relying on a generic pleuromutilin or tiamulin would result in quantifiably inferior clinical and pharmacoeconomic outcomes, particularly in operations with documented Mycoplasma or Brachyspira challenges.

Valnemulin Comparative Evidence Guide: Quantified Performance Metrics vs. Tiamulin and Other Veterinary Antibiotics


MIC90 Against Mycoplasma hyopneumoniae: A 100-Fold Superiority Over Tiamulin

In a direct head-to-head comparison using a broth microdilution method against recent field strains of Mycoplasma hyopneumoniae, valnemulin demonstrated exceptionally higher potency than the first-generation pleuromutilin tiamulin and the fluoroquinolone enrofloxacin [1]. Valnemulin's MIC90 was 0.0005 μg/mL, compared to tiamulin's MIC90 of 0.05 μg/mL and enrofloxacin's MIC90 of 0.01 μg/mL [1]. This represents a 100-fold increase in activity over tiamulin and a 20-fold increase over enrofloxacin against this primary causative agent of enzootic pneumonia in pigs [1].

Veterinary Microbiology Antimicrobial Susceptibility Swine Respiratory Disease

Lower Propensity for Mutant Selection: Valnemulin's Superior Resistance Suppression Profile vs. Tiamulin and Danofloxacin

An investigation into the mutant selection window (MSW) of several antibiotics against Mycoplasma hyopneumoniae revealed that valnemulin has a significantly lower likelihood of promoting resistant mutants compared to other drugs [1]. The ratio of the mutant prevention concentration (MPC) to the MIC99, an indicator of the risk of resistance selection, was determined for five agents. The MPC/MIC99 values were ordered tylosin > doxycycline > danofloxacin > tiamulin > valnemulin [1]. Valnemulin exhibited the lowest MPC/MIC99 ratio among the tested compounds, indicating a narrower mutant selection window and a theoretically lower risk of resistance development under clinical use conditions [1].

Antimicrobial Resistance Pharmacodynamics Mycoplasma hyopneumoniae

Retained Ribosomal Binding Affinity in L3-Mutant Strains: A Mechanistic Advantage Over Tiamulin

Structural and genetic studies have identified a key differentiator in the binding of valnemulin versus tiamulin to the bacterial ribosome [1]. While both drugs target the peptidyl transferase center (PTC), an Escherichia coli strain with a specific mutation in ribosomal protein L3 was found to be resistant to both tiamulin and the parent molecule pleuromutilin [1]. Crucially, valnemulin retained full activity against this L3-mutant strain [1]. This indicates that valnemulin's extended C14 side-chain makes additional, stabilizing contacts with the rRNA binding pocket, allowing it to better withstand structural perturbations in the PTC that confer resistance to tiamulin [1].

Molecular Pharmacology Ribosome Binding Resistance Mechanism

Extensive and Prolonged Lung Tissue Penetration in Swine: PK Differentiation for Respiratory Infections

A dedicated pharmacokinetic study in swine (N=65 pigs) evaluated the systemic bioavailability and lung tissue distribution of valnemulin following oral administration at 10 mg/kg [1]. The data revealed a mean lung tissue AUCinf (area under the concentration-time curve) of 410.16 h·μg/g, which was 77.39 times higher than the corresponding plasma AUCinf (5.30 h·μg/g) [1]. Furthermore, the apparent elimination half-life of valnemulin in lung tissue was 3.57 hours [1]. This indicates extensive and prolonged drug exposure at the primary site of infection for Mycoplasma hyopneumoniae and other respiratory pathogens [1].

Pharmacokinetics Tissue Distribution Swine Respiratory Disease

Ultra-Short 24-Hour Withdrawal Period in Swine: A Verified Residue Clearance Advantage

A residue depletion study was conducted in 30 healthy piglets administered valnemulin orally in feed at 7.5 mg/kg body weight per day for 21 consecutive days [1]. The analysis of tissue residues post-treatment revealed a very rapid clearance profile [1]. The calculated withdrawal period for valnemulin was determined to be 24 hours (1 day) for all edible tissues (liver, kidney, muscle) [1]. This is consistent with other regulatory documentation citing a 1-day withdrawal period [2].

Residue Depletion Food Safety Withdrawal Period

High-Value Application Scenarios for Valnemulin: Data-Driven Procurement for Swine Health Management


Treating Confirmed Tiamulin-Resistant Swine Dysentery

Valnemulin is the evidence-based choice for managing swine dysentery outbreaks caused by Brachyspira hyodysenteriae strains exhibiting elevated tiamulin MICs. The finding that valnemulin retains activity against certain L3-mutant ribosomes that confer high-level tiamulin resistance [1] makes it a critical second-line pleuromutilin. This application is particularly relevant in European regions (e.g., Czech Republic, Spain) where monitoring programs have documented significant increases in tiamulin MIC50/MIC90 values [2][3]. Procurement for this scenario is driven by diagnostic susceptibility testing confirming a shift in local or farm-specific resistance patterns.

Eradication and Control of Mycoplasma hyopneumoniae in High-Health Herds

Given its extreme intrinsic potency (MIC90 0.0005 μg/mL, 100-fold lower than tiamulin) [4] and extensive lung tissue accumulation (77.39-fold higher than plasma) [5], valnemulin is scientifically justified for medication programs aimed at reducing M. hyopneumoniae shedding in sow herds or for disease stabilization in grow-finish sites. Its lower mutant selection window [6] also supports its use in longer-term control strategies where minimizing resistance emergence is a key objective for maintaining herd health and productivity.

Peri-Slaughter Treatment of Grow-Finish Pigs to Minimize Economic Losses

The documented 24-hour withdrawal period for valnemulin in swine [7][8] provides a significant operational and economic advantage. This allows for the treatment of late-stage finishing pigs for enteric (e.g., proliferative enteropathy, colitis) or respiratory infections without requiring extended feed withdrawal times that disrupt weight gain and marketing schedules. This application scenario directly addresses procurement decisions based on minimizing production downtime and maximizing value capture from animals close to harvest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valnemulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.